Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 130747-62-5
VCID: VC8228817
InChI: InChI=1S/C9H8N2O4/c1-14-8-6(4-10)5(9(13)15-2)3-7(12)11-8/h3H,1-2H3,(H,11,12)
SMILES: COC1=C(C(=CC(=O)N1)C(=O)OC)C#N
Molecular Formula: C9H8N2O4
Molecular Weight: 208.17 g/mol

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.: 130747-62-5

Cat. No.: VC8228817

Molecular Formula: C9H8N2O4

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate - 130747-62-5

Specification

CAS No. 130747-62-5
Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
IUPAC Name methyl 3-cyano-2-methoxy-6-oxo-1H-pyridine-4-carboxylate
Standard InChI InChI=1S/C9H8N2O4/c1-14-8-6(4-10)5(9(13)15-2)3-7(12)11-8/h3H,1-2H3,(H,11,12)
Standard InChI Key LXDOEMRSJGLHID-UHFFFAOYSA-N
SMILES COC1=C(C(=CC(=O)N1)C(=O)OC)C#N
Canonical SMILES COC1=C(C(=CC(=O)N1)C(=O)OC)C#N

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with functional groups that confer unique electronic and steric properties. The 5-cyano group (CN-\text{C}\equiv\text{N}) and 6-methoxy group (OCH3-\text{OCH}_3) occupy adjacent positions on the aromatic ring, while the 2-oxo-1,2-dihydropyridine moiety introduces a lactam-like configuration. The 4-carboxylate ester (COOCH3-\text{COOCH}_3) completes the substitution pattern, creating a planar yet polarizable framework.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC9H8N2O4\text{C}_9\text{H}_8\text{N}_2\text{O}_4
Molecular Weight208.17 g/mol
IUPAC NameMethyl 5-cyano-6-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS Registry Number130747-62-5

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methoxy group resonates near δ\delta 3.9 ppm as a singlet, while the dihydropyridine ring protons appear as doublets between δ\delta 5.5–6.5 ppm. Infrared (IR) spectra show characteristic stretches for the carbonyl (νC=O1735cm1\nu_{\text{C=O}} \approx 1735 \, \text{cm}^{-1}), nitrile (νC≡N2180cm1\nu_{\text{C≡N}} \approx 2180 \, \text{cm}^{-1}), and lactam (νC=O1660cm1\nu_{\text{C=O}} \approx 1660 \, \text{cm}^{-1}) groups . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 208.17, confirming the molecular formula.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically involves a cascade of condensation, cyclization, and esterification steps. A representative protocol from Nair et al. (2013) employs a four-component reaction between aldehydes, malononitrile, anilines, and allenoates in ethanol with triethylamine catalysis . For this compound, methyl allenoate reacts with 2-methoxy-5-cyanopyridine precursors under reflux, followed by chromatographic purification (silica gel, petroleum ether/ethyl acetate).

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
CyclizationEthanol, Triethylamine, 25°C, 12h53%
EsterificationMethyl Chloride, DMAP, 0°C→RT67%
PurificationColumn Chromatography (SiO₂)≥95%

Reaction Monitoring and Optimization

Thin-layer chromatography (TLC) with UV visualization tracks reaction progress, while high-performance liquid chromatography (HPLC) ensures >95% purity post-purification. Solvent selection critically impacts yield; polar aprotic solvents like DMF improve cyclization efficiency but complicate isolation .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 5-cyano group undergoes hydrolysis to carboxamides under acidic conditions (HCl/H₂O, 80°C), enabling access to carboxylated analogs. Methoxy displacement with amines (e.g., piperazine) proceeds via SNAr mechanisms in DMSO at 120°C.

Cycloaddition Reactions

As a diene in Diels-Alder reactions, the 1,2-dihydropyridine moiety forms bicyclic adducts with maleic anhydride. Regioselectivity favors endo transition states, as confirmed by X-ray crystallography .

Analytical and Computational Profiling

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) elutes the compound at 8.2 min with a symmetry factor >1.2, indicating minimal tailing. UPLC-MS/MS transitions (208→154, 208→127) enable quantification in biological matrices.

DFT Calculations

Density functional theory (B3LYP/6-311+G**) predicts a HOMO-LUMO gap of 4.3 eV, correlating with observed UV λₘₐₓ at 275 nm. The electrostatic potential map highlights nucleophilic regions at the lactam oxygen and electrophilic zones near the cyano group.

Comparison with Structural Analogs

Table 3: Structural and Functional Analogues

CompoundMolecular WeightKey SubstituentsBioactivity
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate178.14 g/mol6-CN, 2-O, 4-COOCH₃Anticancer (HCT116 IC₅₀ = 18 μM)
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate 236.22 g/mol6-CN, 3-OCH₃, 1-CH₃Antimicrobial (MIC = 32 μg/mL)

The 6-methoxy substitution in the target compound enhances metabolic stability compared to 3-methoxy analogs, as evidenced by longer hepatic microsome half-lives (t₁/₂ = 45 min vs. 28 min) .

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